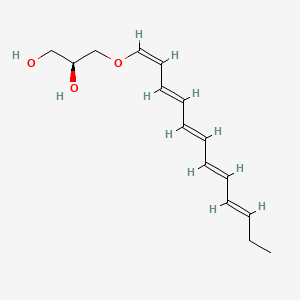

cis-Fecapentaene-12

Descripción

Historical Context and Discovery of Fecapentaenes

The quest to understand the environmental factors contributing to colon cancer led to the discovery of a group of compounds known as fecapentaenes in 1977. researchgate.net These substances were first identified as potent mutagens present in human feces. oup.comnih.gov Researchers found that these compounds were responsible for the majority of the mutagenic activity observed in fecal extracts. oup.com

Fecapentaenes are produced by anaerobic bacteria, specifically certain species of the genus Bacteroides, which are common inhabitants of the human colon. researchgate.netontosight.ainih.gov The two primary forms identified are fecapentaene-12 (FP-12) and fecapentaene-14 (B1240134) (FP-14), which differ by two carbons in their aliphatic side chain. nih.gov Of these, fecapentaene-12 is the predominant and most studied compound. researchgate.net The discovery of these potent, naturally occurring mutagens in the human gut spurred significant scientific interest into their potential role in human health and disease, particularly in the context of colon carcinogenesis. researchgate.netoup.com Early research demonstrated their genotoxic activity in various assays, including the Salmonella-Ames assay system and in human cultured cells. researchgate.net

Significance of cis-Fecapentaene-12 in Natural Products Chemistry

This compound holds a significant place in the field of natural products chemistry due to its unique chemical structure and potent biological activity. It is a glyceryl ether characterized by a conjugated pentaene moiety in its aliphatic side chain. nih.gov The "cis" designation refers to the geometry of one of the double bonds in this polyene chain, a structural feature that is crucial to its chemical properties and reactivity. ontosight.ai

The compound's high reactivity and genotoxicity have made it a subject of extensive research. researchgate.net It has been proposed that fecapentaenes can damage DNA directly by acting as alkylating agents, or indirectly through the generation of reactive oxygen species. researchgate.netoup.com This has led to investigations into its mechanisms of action, including its potential to induce oxidative DNA damage. oup.com

The synthesis of this compound and its isomers has been a notable challenge and achievement in organic chemistry. wikipedia.orgacs.orgresearchgate.net The instability of the polyene chain makes it difficult to handle, and various synthetic strategies have been developed to obtain the pure compound for biological studies. acs.orgresearchgate.net These synthetic efforts have not only provided material for biological testing but have also contributed to the development of new synthetic methodologies. wikipedia.orgresearchgate.net

The study of this compound is a prime example of how the investigation of a naturally occurring compound can lead to a deeper understanding of fundamental biological processes and the development of new chemical synthesis techniques.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H22O3 | lipidmaps.org |

| Molecular Weight | 250.33 g/mol | lipidmaps.org |

| Chemical Structure | A glycerol (B35011) backbone with a dodecapentaenyl chain attached. ontosight.aiontosight.ai | ontosight.aiontosight.ai |

| Nature | Naturally occurring compound produced by gut bacteria. ontosight.ai | ontosight.ai |

| Key Feature | Contains a conjugated system of five double bonds ("pentaene"). ontosight.ainih.gov | ontosight.ainih.gov |

Table 2: Key Research Findings on Fecapentaene-12

| Research Area | Finding | Source(s) |

| Mutagenicity | Potent direct-acting mutagen in the Ames Salmonella mutagenesis assay. researchgate.netnih.gov | researchgate.netnih.gov |

| Genotoxicity | Causes DNA damage and mutations in human cells. researchgate.net | researchgate.net |

| Mechanism of Action | Believed to damage DNA through both direct alkylation and the generation of reactive oxygen species. researchgate.netoup.com | researchgate.netoup.com |

| Production | Produced by anaerobic Bacteroides species in the human colon. researchgate.netontosight.ainih.gov | researchgate.netontosight.ainih.gov |

| Synthesis | The total synthesis of fecapentaene-12 has been achieved, enabling further study. wikipedia.orgacs.orgresearchgate.netmedchem101.com | wikipedia.orgacs.orgresearchgate.netmedchem101.com |

Structure

3D Structure

Propiedades

Número CAS |

91605-35-5 |

|---|---|

Fórmula molecular |

C15H22O3 |

Peso molecular |

250.33 g/mol |

Nombre IUPAC |

(2S)-3-[(1Z,3E,5E,7E,9E)-dodeca-1,3,5,7,9-pentaenoxy]propane-1,2-diol |

InChI |

InChI=1S/C15H22O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h3-12,15-17H,2,13-14H2,1H3/b4-3+,6-5+,8-7+,10-9+,12-11-/t15-/m0/s1 |

Clave InChI |

CQBOBCAMYWRTNO-ZXBRQBASSA-N |

SMILES isomérico |

CC/C=C/C=C/C=C/C=C/C=C\OC[C@H](CO)O |

SMILES canónico |

CCC=CC=CC=CC=CC=COCC(CO)O |

Origen del producto |

United States |

Synthetic and Biosynthetic Investigations of Cis Fecapentaene 12

Strategies for Total Synthesis of cis-Fecapentaene-12

The total synthesis of this compound presents considerable challenges due to the instability of the conjugated pentaene system and the need for precise stereochemical control. Various synthetic strategies have been developed to construct the delicate polyolefinic chain and introduce the required cis-geometry.

Wittig Reactions in Polyene Conjugated System Construction

The Wittig reaction and its variants are foundational methods for alkene synthesis and have been instrumental in the construction of polyene systems like that of fecapentaene. nih.govcapes.gov.br The reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone to form a new carbon-carbon double bond. elifesciences.org

A key modification, the Horner-Wadsworth-Emmons (HWE) reaction, utilizes phosphonate (B1237965) esters, which generate stabilized phosphonate carbanions. acs.orgrsc.org These carbanions are generally more reactive than the corresponding ylides used in the standard Wittig reaction and have the significant advantage of producing water-soluble phosphate (B84403) byproducts that are easily removed during workup. acs.orgdntb.gov.ua The HWE reaction is a reliable method for creating substituted alkenes from aldehydes and ketones. scispace.com While the classical HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene, modifications to the reaction conditions and the structure of the phosphonate reagent can influence the stereochemical outcome. rsc.org For the synthesis of fecapentaene-12, a convenient route has been developed utilizing the Horner-Wittig reaction. researchgate.net This approach allows for the stepwise assembly of the conjugated pentaene backbone.

The general olefination process can be summarized as follows:

Ylide/Carbanion Formation: A phosphonium (B103445) salt (Wittig) or a phosphonate ester (HWE) is deprotonated with a strong base to form the nucleophilic phosphorus ylide or carbanion. elifesciences.orgacs.org

Nucleophilic Attack: The ylide/carbanion attacks the carbonyl carbon of an aldehyde, forming a betaine (B1666868) or oxaphosphetane intermediate. acs.orgnih.gov

Alkene Formation: The intermediate collapses, eliminating triphenylphosphine (B44618) oxide (Wittig) or a phosphate ester (HWE) to yield the desired alkene. acs.orgnih.gov

This iterative process, coupling smaller aldehyde and phosphonium salt fragments, allows for the controlled elongation of the polyene chain required for the fecapentaene structure.

Stereoselective Reduction Methodologies for cis-Geometry

Achieving the specific cis (or Z) geometry of the double bond at the C3 position of fecapentaene-12 is a critical stereochemical challenge. While olefination reactions can provide some stereocontrol, a common and highly effective strategy involves the stereoselective reduction of an alkyne precursor.

The partial reduction of alkynes provides a powerful method for accessing alkenes with defined stereochemistry. The choice of catalyst and reaction conditions dictates whether a cis- or trans-alkene is formed. researchgate.net To generate cis-alkenes, catalytic hydrogenation is performed using a "poisoned" or deactivated catalyst. nih.gov

Lindlar's Catalyst: The most widely used catalyst for this transformation is Lindlar's catalyst, which consists of palladium supported on calcium carbonate (CaCO₃) and treated with a catalyst poison, typically lead acetate (B1210297) or quinoline. researchgate.netnih.gov

The mechanism proceeds as follows:

Syn-Addition: Hydrogen gas (H₂) adsorbs onto the metal surface. The alkyne then coordinates to the surface and two hydrogen atoms are delivered to the same face of the triple bond (syn-addition). nih.gov

Alkene Release: Once the double bond is formed, the resulting cis-alkene is less reactive towards hydrogenation than the starting alkyne and is released from the catalyst surface before further reduction to an alkane can occur. nih.gov

This method is highly reliable for the synthesis of cis-alkenes from internal alkynes, providing a key step in synthetic routes toward this compound where the specific geometry is required. frontiersin.org

Novel Approaches to Polyolefinic Chain Assembly

Beyond classical olefination, novel carbon-carbon bond-forming reactions have been applied to the synthesis of complex polyenes, offering alternative strategies for assembling the fecapentaene backbone.

Nozaki-Hiyama-Kishi (NHK) Reaction: This chromium(II)/nickel(II)-mediated coupling reaction is a powerful tool for forming carbon-carbon bonds between a vinyl or allyl halide and an aldehyde. nih.gov A key advantage of the NHK reaction is its high chemoselectivity and tolerance for a wide array of functional groups, which is beneficial when dealing with sensitive polyene intermediates. nih.gov The reaction has been successfully employed in the total synthesis of complex natural products containing polyene fragments, where it is used to couple key segments of the molecule. frontiersin.orgnih.govmdpi.com The catalytic cycle involves the reduction of Ni(II) to Ni(0), which then undergoes oxidative addition to the vinyl halide. Transmetallation with Cr(II) generates an organochromium species that adds nucleophilically to the aldehyde. nih.gov

Iterative Cross-Coupling: A highly modular and efficient strategy for polyene synthesis has been developed using iterative cross-coupling of bifunctional building blocks. One such approach utilizes a collection of MIDA (N-methyliminodiacetic acid) boronate building blocks. mdpi.com This platform allows for the synthesis of a vast range of polyene motifs through a repeated sequence of a Suzuki-Miyaura cross-coupling reaction followed by a deprotection step, which prepares the molecule for the next coupling round. mdpi.com This method offers excellent stereospecificity, preserving the geometry of the double bonds in the building blocks, and has been used to construct highly complex polyenes. mdpi.com

Application of Functional Vinylic Anions in Polyenic Aldehyde Synthesis

The synthesis of polyenic aldehydes is a crucial step in many total syntheses of fecapentaenes, as the aldehyde functionality serves as a handle for further chain extension, often via Wittig-type reactions. Functionalized vinylic anions serve as effective synthons for adding carbon units to an existing chain. These organometallic reagents can be considered synthetic equivalents of formyl vinyl anions or other related reactive species. researchgate.net

For instance, functionalized vinylic organolithium compounds can react with aldehydes and ketones. researchgate.netfrontiersin.org Subsequent hydrolysis of the intermediate adduct leads to the formation of polyenic aldehydes, effectively extending the conjugated system. frontiersin.org This strategy has been successfully utilized in the synthesis of other natural products containing polyene aldehyde structures. researchgate.net This method allows for the controlled, stepwise construction of the carbon skeleton, building up the necessary length and functionality for the final fecapentaene target.

Methodological Developments for Stereocontrolled cis-Alkenes

The demand for stereochemically pure alkenes in natural product synthesis has driven the development of numerous advanced methodologies for controlling double bond geometry. For cis-alkenes, several modern catalytic and photochemical strategies have emerged that offer alternatives to traditional alkyne reductions.

Transition Metal Catalysis: Recent advances have focused on the stereo-divergent functionalization of alkynes using innovative catalysts. nih.gov By carefully selecting the catalyst and ligands, it is possible to direct the semi-hydrogenation of an alkyne to selectively produce either the Z- or E-alkene. nih.gov For example, cobalt and nickel-based catalytic systems have been developed that demonstrate high selectivity for the formation of cis-alkenes under mild reaction conditions. nih.gov Other approaches include the palladium-catalyzed disilylation of alkynes, which can be controlled to produce cis-disilylated alkenes that are versatile synthetic intermediates.

Photochemical and Electrochemical Methods: Light-mediated and electrochemical reactions offer unique pathways for controlling stereochemistry. Photochemical isomerization can be used to convert a thermodynamically favored trans-alkene into the less stable cis-isomer. This process often involves a photosensitizer that facilitates the E/Z isomerization until a photostationary state is reached that is enriched in the desired cis-isomer. Furthermore, the combination of electrochemistry and photochemistry with nickel catalysis has enabled the stereodivergent synthesis of trisubstituted alkenes, providing access to either stereoisomer from a common precursor by simply switching the reaction conditions.

Biosynthesis Pathways of this compound

The biosynthesis of this compound is not fully elucidated but is known to be a product of the metabolic activity of specific anaerobic bacteria residing in the human colon. frontiersin.org Research has consistently identified bacteria from the genus Bacteroides as the producers of these mutagenic compounds. frontiersin.orgfrontiersin.org

Fecapentaenes are formed from a family of currently uncharacterized lipid precursors that are present in the gut. frontiersin.org These precursors are converted by Bacteroides species into the final, active fecapentaene molecules. While the exact structures of the precursors are unknown, studies have shown that their concentration, along with that of the final fecapentaenes, is consistent throughout an individual's colon. frontiersin.org The specific enzymes and the genetic pathways, or biosynthetic gene clusters (BGCs), responsible for this transformation in Bacteroides have not yet been identified. nih.govmdpi.com

The gut microbiota possesses a vast and diverse enzymatic arsenal, capable of a wide range of chemical transformations, including reductions, hydrolyses, and the metabolism of complex molecules that are inaccessible to human enzymes. researchgate.net It is within this complex metabolic network that the fecapentaene precursors are processed. Although the specific pathway is unknown, it is hypothesized to involve a series of enzymatic steps including desaturation and ether linkage formation to construct the unique polyene glyceryl ether structure of this compound.

Advanced Analytical Methodologies for Cis Fecapentaene 12 Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in defining the molecular architecture of cis-fecapentaene-12. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the carbon-hydrogen framework and molecular weight, while vibrational spectroscopy probes the functional groups present.

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of fecapentaenes. Early structural studies on fecapentaene-12 revealed a complex series of overlapping multiplets in the olefinic region of the spectrum, consistent with a conjugated pentaene system. acs.org ¹H NMR analysis was also instrumental in identifying the degradation products of fecapentaene-12, indicating its decomposition into various unsaturated aldehydes under aerobic conditions. acs.org

The ¹H NMR spectrum of purified fecapentaene-12 displays characteristic signals corresponding to the protons of the polyene chain and the glycerol (B35011) moiety. acs.org

Table 1: Key ¹H NMR Spectral Data for Fecapentaene-12

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~3.4 - 3.9 | m | Glycerol moiety protons (CH₂O, CHO) |

| 5.19 | m | Olefinic protons |

Note: The data represents a summary of findings from complex spectra as reported in the literature. 'm' denotes multiplet.

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. Due to the compound's instability, soft ionization techniques are preferred. Chemical Ionization Mass Spectrometry (CIMS) using isobutane (B21531) as the reagent gas has been successfully applied. acs.org This method yields a prominent protonated molecular ion [MH]⁺, confirming the molecular weight. acs.org The exact mass of the related compound 1-O-(1E,3E,5E,7E,9E-dodecapentenyl)-sn-glycerol is 250.156895. acs.org

The fragmentation pattern provides structural information. Key fragments observed in the CIMS spectrum of fecapentaene-12 help to confirm the glyceryl ether structure. acs.orgekb.eg

Table 2: Significant Ions in the Chemical Ionization Mass Spectrum (Isobutane) of Fecapentaene-12

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Ion Identity |

|---|---|---|

| 251 | 70 | [MH]⁺ (Protonated Molecular Ion) |

| 250 | 100 | [M]⁺ (Molecular Ion) |

| 185 | 45 | Fragment |

Source: Data derived from structural elucidation studies. acs.org

Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound. The IR spectrum shows characteristic absorption bands for O-H stretching of the glycerol hydroxyl groups, C-H stretching of the alkyl and vinyl groups, and C=C stretching of the conjugated polyene system. acs.org A strong band around 996 cm⁻¹ is indicative of trans double bonds within the polyene chain. acs.org While IR data is available, specific Raman spectroscopic studies on this compound are not prominently featured in the reviewed scientific literature.

Table 3: Characteristic Infrared (IR) Absorption Bands for Fecapentaene-12

| Wavenumber (cm⁻¹) | Description of Vibration |

|---|---|

| 3300 | O-H stretch (hydroxyl groups) |

| 3014 | =C-H stretch (vinylic) |

| 2958, 2917 | C-H stretch (aliphatic) |

| 1640 | C=C stretch (conjugated polyene) |

Source: Data from the isolation and characterization of fecapentaene-12. acs.org

Instead, the absolute configuration of the natural mutagen was determined to be (S) through chemical correlation. acs.org This was achieved by converting the hydrogenated product of the natural mutagen into its diastereomeric α-methoxy-α-trifluoromethylphenylacetyl (MTPA) esters. The stereochemistry was then assigned by comparing the High-Performance Liquid Chromatography (HPLC) retention times of these derivatives with those of MTPA esters prepared from synthetic, chirally defined standards. acs.org

Vibrational Spectroscopy (IR, Raman)

Chromatographic Separation and Purification Techniques

Chromatographic methods are indispensable for the isolation, purification, and quantitative analysis of this compound from complex biological matrices like human feces.

High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis and purification of fecapentaenes. Given the compound's sensitivity to air and acid, analyses are often performed with solvents containing antioxidants like butylated hydroxytoluene (BHT). acs.org

For quantitative analysis, reversed-phase HPLC methods have been developed that are both rapid and reliable. mdpi.com These methods can measure fecapentaene-12 concentrations in fecal samples within 30 minutes. mdpi.com A Supelco ODS (C18) column is commonly used for these separations. The mobile phase typically consists of a methanol (B129727)/water mixture, and detection is performed using a UV detector, as the conjugated polyene system has a strong UV absorbance.

Table 4: Representative HPLC Conditions for Fecapentaene-12 Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., Supelco ODS, 250 x 4.6 mm) |

| Mobile Phase | 15% aqueous methanol containing citric acid, sodium acetate (B1210297), and acetic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV/Visible Absorbance |

| Internal Standard | Synthetic fecapentaene-13 (for quantitative analysis) |

Source: Data compiled from methods for quantitative analysis and characterization.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for the separation and quantification of volatile and semi-volatile compounds. For a complex lipid molecule like this compound, GC, particularly when coupled with Mass Spectrometry (GC-MS), serves as a crucial tool for its characterization and detection in biological samples, such as fecal water. The principle of GC relies on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

The analysis of this compound by GC typically involves several key steps. First, the compound must be extracted from its matrix. Due to its non-polar, hydrocarbon-rich structure, this is usually achieved using organic solvents. Following extraction, a derivatization step is often necessary to increase the volatility and thermal stability of the molecule, making it more amenable to GC analysis. Silylation, which involves replacing active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, is a common derivatization technique for compounds containing hydroxyl groups, such as the glycerol backbone of this compound. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently employed for this purpose.

Once derivatized, the sample is injected into the GC system. The separation is achieved on a capillary column, often with a non-polar or semi-polar stationary phase, such as those containing phenyl methyl siloxane. The temperature of the column is gradually increased over time (a temperature program) to facilitate the elution of compounds with different boiling points. A Flame Ionization Detector (FID) can be used for quantification due to its high sensitivity to hydrocarbons, while a Mass Spectrometer provides structural information and definitive identification based on the mass-to-charge ratio of the fragmented molecule. The selectivity and sensitivity of GC-MS make it a highly reliable method for the analysis of fecapentaenes.

Disclaimer: The following table provides representative Gas Chromatography parameters for the analysis of complex lipids similar to this compound. Specific conditions for this compound may vary based on the sample matrix and instrumentation.

Table 1: Representative GC-MS Parameters for this compound Analysis

| Parameter | Specification |

| GC System | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Column | SH-I-624 Sil MS (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injection Mode | Splitless or Split (e.g., 10:1 ratio) |

| Injector Temperature | 280 °C |

| Oven Program | Initial 80°C hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Detector | Mass Spectrometer |

| MS Interface Temp | 290 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 50-550 |

Biophysical Methods for Molecular Interaction Analysis

Understanding the interaction of this compound with biological macromolecules is key to elucidating its mechanism of action. Several advanced biophysical techniques can be employed for this purpose, providing quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical sensing technique that allows for the real-time monitoring of molecular interactions at a sensor surface. In the context of this compound, SPR could be used to study its binding to immobilized biomolecules, such as DNA or proteins. For instance, a DNA duplex could be immobilized on the sensor chip, and a solution containing this compound would be flowed over the surface. Any binding event would cause a change in the refractive index at the surface, which is detected as a shift in the resonance angle. This allows for the determination of association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (Kₑ) can be calculated, providing a measure of binding affinity.

Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific SPR studies on this compound are not publicly available.

Table 2: Illustrative SPR Analysis of this compound Binding to DNA

| Parameter | Value |

| Analyte | This compound |

| Ligand | Immobilized double-stranded DNA |

| Association Rate (kₐ) | 2.5 x 10³ M⁻¹s⁻¹ |

| Dissociation Rate (kₑ) | 1.0 x 10⁻² s⁻¹ |

| Dissociation Constant (Kₑ) | 4.0 µM |

MicroScale Thermophoresis (MST)

MicroScale Thermophoresis (MST) is a technique that measures molecular interactions in solution by detecting changes in the thermophoretic movement of a molecule in a microscopic temperature gradient. Thermophoresis is sensitive to changes in size, charge, and hydration shell, all of which can be altered upon binding. To study the interaction of this compound with a target like DNA, the DNA would typically be fluorescently labeled. A constant concentration of the labeled DNA would be mixed with varying concentrations of this compound. The change in the fluorescence signal within the heated spot is monitored and plotted against the concentration of this compound to generate a binding curve, from which the dissociation constant (Kₑ) can be derived.

Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific MST studies on this compound are not publicly available.

Table 3: Illustrative MST Analysis of this compound Binding to DNA

| Parameter | Value |

| Labeled Molecule (Target) | Fluorescently-labeled DNA |

| Titrant (Ligand) | This compound |

| Dissociation Constant (Kₑ) | 5.2 µM |

| Signal-to-Noise Ratio | 8.5 |

Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a solution-based technique used to investigate molecular binding events. It is based on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, leading to depolarization of emitted light when excited with plane-polarized light. When this fluorescent molecule binds to a larger partner, its rotational motion slows down, resulting in an increase in the polarization of the emitted light. While direct labeling of a small lipid like this compound could be challenging, an FP-based competition assay could be designed. In such an assay, a fluorescently labeled molecule known to bind DNA would be displaced by the unlabeled this compound, leading to a decrease in fluorescence polarization. This would allow for the determination of its binding affinity.

Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific FP studies on this compound are not publicly available.

Table 4: Illustrative FP Competition Assay for this compound

| Parameter | Value |

| Receptor | Double-stranded DNA |

| Fluorescent Probe | Labeled DNA-binding dye |

| Competitor | This compound |

| IC₅₀ | 10.5 µM |

| Calculated Affinity (Kᵢ) | 7.8 µM |

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. In a typical experiment to study the interaction of this compound with DNA, a solution of the lipid would be titrated into a sample cell containing the DNA solution. The resulting heat changes are measured and plotted against the molar ratio of the reactants. The shape of the resulting isotherm provides the thermodynamic parameters of the binding.

Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific ITC studies on this compound are not publicly available.

Table 5: Illustrative Thermodynamic Profile of this compound-DNA Interaction by ITC

| Thermodynamic Parameter | Value |

| Binding Stoichiometry (n) | 2.1 |

| Association Constant (Kₐ) | 2.0 x 10⁵ M⁻¹ |

| Enthalpy Change (ΔH) | -4.5 kcal/mol |

| Entropy Change (ΔS) | +6.2 cal/mol·K |

| Gibbs Free Energy (ΔG) | -7.3 kcal/mol |

Saturation Transfer Difference Nuclear Magnetic Resonance (STD NMR)

Saturation Transfer Difference (STD) NMR is a powerful method for studying the binding of small molecule ligands to large protein or nucleic acid receptors in solution. The technique is based on the transfer of magnetization from the saturated receptor to a binding ligand. To investigate the interaction of this compound with DNA, the DNA resonances would be selectively saturated using radiofrequency pulses. If this compound binds to the DNA, this saturation will be transferred to the bound lipid molecules. By subtracting a spectrum with on-resonance saturation from a spectrum with off-resonance saturation, a difference spectrum is obtained which shows signals only from the molecules that have bound to the target. The intensity of the STD signals provides information about which parts of the small molecule are in close contact with the receptor, thus mapping the binding epitope.

Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific STD NMR studies on this compound are not publicly available.

Table 6: Illustrative STD NMR Results for this compound Binding to DNA

| Proton Group of this compound | Relative STD Enhancement (%) | Interpretation |

| Glycerol Backbone Protons | 20% | Weak interaction with DNA |

| Polyene Chain Protons (Terminal) | 65% | Moderate proximity to DNA |

| Polyene Chain Protons (Central) | 100% | Strongest interaction/closest contact point |

| Terminal Methyl Group Protons | 15% | Distal to the binding interface |

Emerging Analytical Technologies in Fecapentaene Research

The characterization of this compound, a reactive and unstable mutagen found in the complex matrix of human feces, presents significant analytical challenges. Traditional methods, while foundational, are often supplemented by emerging technologies that offer enhanced resolution, sensitivity, and specificity. These advanced methodologies are crucial for distinguishing fecapentaene isomers and accurately quantifying them in intricate biological samples. Key emerging areas include multi-dimensional chromatography, supercritical fluid chromatography (SFC), and capillary electrophoresis-mass spectrometry (CE-MS).

Multi-Dimensional Chromatography

To overcome the limitations of single-column separations, multi-dimensional chromatography has emerged as a powerful strategy for analyzing highly complex samples like the fecal metabolome. biorxiv.orgresearchgate.net This approach involves coupling two or more chromatographic columns with different separation mechanisms (i.e., different stationary phases) to significantly increase peak capacity and resolving power. researchgate.net

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) is one such technique. It is exceptionally well-suited for the non-targeted analysis of complex biological materials due to its enhanced separation capabilities. researchgate.netmdpi.com Similarly, two-dimensional liquid chromatography (LCxLC), often coupled with tandem mass spectrometry (LC-MS/MS), dramatically improves compound identification in fecal extracts compared to conventional single-dimension LC-MS. biorxiv.orgbiorxiv.org By fractionating the sample in the first dimension before introducing it to a second, orthogonal column, this method reduces ion suppression and allows for the detection and identification of low-abundance compounds. biorxiv.orgbiorxiv.org

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) is increasingly recognized as a potent alternative to traditional high-performance liquid chromatography (HPLC) for the analysis of natural products. nih.gov This technique uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. shimadzu.comlibretexts.org The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and shorter column equilibration times without sacrificing efficiency. selvita.comchromatographyonline.com

A significant advantage of SFC is its exceptional ability in chiral separations and the resolution of stereoisomers. shimadzu.comselvita.comchromatographyonline.com Research has demonstrated the successful use of SFC to simultaneously separate all four isomers (both chiral and E/Z isomers) of a complex organic molecule in under five minutes. chromatographyonline.com This capability is directly relevant to fecapentaene research, particularly for resolving the cis (Z) and trans (E) isomers and potential enantiomers, which is often a challenge for conventional chromatography. chromatographyonline.com SFC is considered a "green" technology due to its reduced reliance on toxic organic solvents. selvita.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary electrophoresis (CE) is a high-efficiency separation technique that uses an electric field to separate analytes based on their size and charge. nih.govwikipedia.org When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for the analysis of complex biological samples, offering high resolving power, minimal sample consumption, and rapid analysis times. nih.govwikipedia.org The development of novel interfaces, such as sheathless and coaxial sheath-liquid designs, has improved the stability and sensitivity of CE-MS systems. wikipedia.orgdiva-portal.org

CE-MS is particularly adept at analyzing small biomolecules within intricate matrices. nih.gov Recent advancements include surface sampling CE-MS, which allows for the direct chemical characterization of biological tissues without extensive sample preparation. diva-portal.org While detailed applications in fecapentaene studies are still emerging, the technique's proven capacity for analyzing chemically complex samples points to its significant potential in this field. nih.govcore.ac.uk

The following table summarizes the key features and relevant applications of these emerging technologies for the analysis of this compound.

| Analytical Technology | Principle of Operation | Key Advantages for Fecapentaene-12 Analysis | Relevant Research Findings |

| Multi-Dimensional Chromatography (e.g., LCxLC-MS/MS, GCxGC-TOFMS) | Utilizes two or more columns with orthogonal separation mechanisms to increase separation power. researchgate.net | Greatly enhanced resolution in highly complex matrices like fecal extracts; improved detection of low-abundance analytes. biorxiv.orgresearchgate.net | Use in fecal metabolomics has shown a more than 3-fold improvement in the number of identified compounds over single-dimension methods. biorxiv.org |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO2) as the mobile phase, providing properties of both a liquid and a gas. shimadzu.com | Excellent for separating stereoisomers, including geometric (cis/trans) and chiral isomers; faster analysis and reduced organic solvent use. chromatographyonline.comchromatographyonline.com | Demonstrated ability to resolve both chiral and (E)-(Z) isomers of complex molecules simultaneously. chromatographyonline.com |

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Separates ions based on their electrophoretic mobility in a capillary, coupled with mass spectrometry for detection. wikipedia.org | High separation efficiency, high sensitivity, and requires minimal sample volume; suitable for complex biological fluids. nih.govwikipedia.org | Proven as a powerful tool for analyzing small biomolecules in complex samples like tissues and other biological matrices. nih.govcore.ac.uk |

Elucidation of Biological Activities and Molecular Mechanisms of Cis Fecapentaene 12

Antimicrobial Activity Mechanisms

The antimicrobial properties of cis-Fecapentaene-12 are believed to stem from its ability to compromise essential bacterial structures and processes. The primary mechanisms under investigation include the disruption of cellular membranes and the induction of oxidative stress.

Cellular Membrane Disruption Pathways

A key proposed mechanism for the antimicrobial action of this compound is its ability to disrupt the integrity of bacterial cell membranes. While the precise pathways are still under investigation, the lipophilic nature of the molecule likely facilitates its insertion into the lipid bilayer of the bacterial membrane. This insertion can lead to a loss of membrane integrity, increased permeability, and the disruption of the membrane potential, which is crucial for cellular energy production and transport processes. nih.govfrontiersin.orgmdpi.com

General mechanisms for membrane disruption by antimicrobial agents involve the formation of pores or channels, which leads to the leakage of essential intracellular contents and ultimately cell death. mdpi.commdpi.com For instance, some antimicrobial peptides function by creating barrel-stave or toroidal pores in the bacterial membrane. mdpi.com While direct evidence for a specific pore-forming mechanism by this compound is not yet fully elucidated, its chemical structure is conducive to interactions that would destabilize the membrane architecture. nih.gov This disruption is a critical first step in its bactericidal activity, leading to a cascade of events that culminate in cell lysis. nih.gov

Oxidative Stress Induction

Another significant antimicrobial mechanism of this compound is the induction of oxidative stress within bacterial cells. Research has shown that the aerobic decomposition of fecapentaene-12 generates reactive oxygen species (ROS), including oxy- and alkyl-radicals. nih.govoup.com This process is analogous to lipid peroxidation. nih.gov

ROS are highly reactive molecules that can inflict damage on a wide array of cellular components, including DNA, proteins, and lipids. intensivecaremedjournal.com The generation of ROS, such as the superoxide (B77818) anion, can overwhelm the bacterial cell's antioxidant defense systems, leading to widespread cellular damage and death. mdpi.comnih.gov While bacteria possess mechanisms to counteract oxidative stress, such as enzymes like catalase and superoxide dismutase, the potent ROS generation by this compound can exceed this capacity, contributing significantly to its antimicrobial effect. mdpi.com

Antineoplastic Activity Mechanisms

In addition to its effects on microbes, this compound has demonstrated antineoplastic properties, with research pointing towards its ability to inhibit the growth of cancer cells and induce programmed cell death.

Inhibition of Cancer Cell Growth and Proliferation

A notable mechanism through which this compound may exert its anticancer effects is by modulating inflammatory pathways that are often dysregulated in cancer. Specifically, fecapentaene-12 has been shown to induce the expression of cyclooxygenase-2 (COX-2). wikipedia.org COX-2 is an enzyme that is often overexpressed in various cancers and plays a role in promoting tumor growth. mdpi.comebsco.com While induction of COX-2 may seem counterintuitive for an anticancer effect, this pathway is complex. The inhibition of the signaling cascade downstream of COX-2 has been linked to the suppression of cancer cell proliferation. mdpi.com

Furthermore, many anticancer agents function by inducing cell cycle arrest, preventing cancer cells from progressing through the phases of division. nih.govnih.govjmedsciences.com While direct studies detailing the effect of this compound on specific cell cycle checkpoints are limited, its ability to induce DNA damage suggests a potential for activating checkpoints, such as the G1/S or G2/M transitions, leading to a halt in proliferation. oncotarget.commdpi.com

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a hallmark of many effective cancer therapies. nih.gov this compound is believed to trigger apoptosis in cancer cells, and this can be linked to its modulation of the COX-2 pathway. mdpi.com Apoptosis can be initiated through two main routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases, the executioner enzymes of apoptosis. thermofisher.comteachmeanatomy.infomdpi.comyoutube.comnumberanalytics.com

The extrinsic pathway is triggered by the binding of death ligands to receptors on the cell surface, leading to the activation of initiator caspase-8. thermofisher.comnumberanalytics.com The intrinsic pathway is initiated by intracellular stress, such as DNA damage, which leads to the release of cytochrome c from the mitochondria and the activation of initiator caspase-9. teachmeanatomy.infomdpi.com Both pathways ultimately activate executioner caspases like caspase-3, which dismantle the cell. teachmeanatomy.info While the specific caspases activated by this compound have not been fully identified, its known genotoxic effects strongly suggest an engagement of the intrinsic pathway. There is also interest in the role of other caspases, such as caspase-12, which can be involved in cellular stress responses. nih.govhorizondiscovery.commdpi.com

Mutagenic and Genotoxic Mechanisms of Action

Perhaps the most extensively studied aspect of this compound is its potent mutagenic and genotoxic activity. It is recognized as a powerful genotoxic agent in human cells, capable of causing significant damage to genetic material.

The primary mechanisms of its genotoxicity are believed to be a combination of direct DNA alkylation and damage induced by free radicals. nih.govoup.com The aerobic decomposition of this compound produces oxy- and alkyl-radicals that can interact with and damage DNA. nih.gov Concurrently, the molecule itself can directly react with DNA to form adducts, which are segments of DNA bound to a cancer-causing chemical. nih.govoup.com Studies have detected putative DNA adducts in cells treated with fecapentaene-12. nih.govoup.com

This DNA damage manifests in several ways, including DNA single-strand breaks and sister chromatid exchanges (SCEs), which are exchanges of genetic material between two identical sister chromatids. nih.gov Research has demonstrated a dose-dependent increase in both single-strand breaks and the frequency of SCEs in human cells exposed to this compound. This genotoxic activity underscores its potential role as an initiating agent in carcinogenesis.

Data Tables

Table 1: Genotoxic Effects of this compound on Human Fibroblasts

| Concentration of this compound (μM) | DNA Single-Strand Breaks (SSB) per 10^10 Daltons | Number of Sister Chromatid Exchanges (SCEs) per Chromosome |

| 0 | Not specified | ~6 |

| 1 | ~0.5 x 10^10 | ~10 |

| 2.5 | Not specified | ~15 |

| 5 | ~1.0 x 10^10 | ~25 |

| 10 | ~2.0 x 10^10 | ~40 |

Data adapted from studies on normal human skin fibroblasts exposed for 1 hour.

Reactivity with Deoxyribonucleic Acid (DNA)

This compound is a genotoxic agent that interacts with DNA through multiple mechanisms, leading to significant damage. nih.gov Studies have demonstrated that exposure of cultured human fibroblasts to micromolar concentrations of this compound results in several types of DNA lesions. At a concentration of 2 microM, it causes a notable number of DNA-interstrand cross-links. nih.gov When the concentration is increased to 5 microM, DNA single-strand breaks become significant. nih.gov A higher concentration of 10 microM leads to the formation of DNA-protein cross-links. nih.gov

The interaction is not limited to cellular environments. Experiments with isolated plasmid DNA have shown similar patterns of damage, primarily interstrand cross-links and strand breaks. nih.gov This indicates a direct chemical reaction between this compound and DNA. The proposed mechanism for this reactivity involves the formation of carbocations from the fecapentaene structure, which then act as alkylating agents. It has been suggested that the enol ether group can react with guanine (B1146940) residues in DNA, specifically at the N7 position, to form mutagenic adducts. vulcanchem.com Furthermore, studies have shown that treatment of DNA with this compound leads to the formation of 8-hydroxydeoxyguanosine, a marker of oxidative DNA damage. umaryland.edu Evidence also suggests that this compound can associate noncovalently with duplex DNA. acs.orgresearchgate.net

| Concentration of this compound | Observed DNA Damage in Human Fibroblasts |

| 2 µM | Significant DNA-interstrand cross-links nih.gov |

| 5 µM | Significant DNA-single strand breaks nih.gov |

| 10 µM | Significant DNA-protein cross-links nih.gov |

Interactions with Cellular Thiols

This compound exhibits significant reactivity towards cellular thiols, which are crucial for maintaining cellular redox balance and protecting against electrophilic and oxidative stress. In cultured human fibroblasts, micromolar concentrations of this compound lead to a decrease in the content of free low-molecular-weight thiols, including the vital antioxidant glutathione (B108866). nih.gov

The reduction in free thiol levels is a consequence of both alkylation and oxidative reactions. This compound reacts directly with glutathione, causing a decrease in its free thiol form and a simultaneous formation of oxidized glutathione. nih.gov This demonstrates the dual nature of its reactivity, acting as both an alkylating agent and an inducer of oxidative stress. nih.gov The depletion of cellular thiols can compromise the cell's defense mechanisms, making it more susceptible to damage from reactive species.

Electrophilic Properties of the Pentaenol Ether System

The pentaenol ether system of this compound is responsible for its remarkable electrophilic properties. researchgate.netresearchgate.net Polyenol ethers, in general, display an unexpected reactivity towards nucleophiles, and this reactivity increases with the number of double bonds. researchgate.net This enhanced reactivity is a key contributor to the mutagenic activity of these compounds. researchgate.net

It has been proposed that fecapentaenes can form carbocations that function as alkylating agents. A correlation has been observed between the mutagenicity and the electrophilic reactivity of carbocations derived from a series of model enol ethers. The formation of an addition product between this compound and a nucleophile has been described, providing direct evidence of its electrophilic nature. researchgate.net

Influence of Conjugated Double Bonds on Mutagenicity

The extensive system of conjugated double bonds in the structure of this compound is critical to its mutagenic activity. vulcanchem.com This conjugated system facilitates the delocalization of electrons, which influences the molecule's chemical reactivity and its ability to interact with biological macromolecules.

Studies on related polyenol ethers have shown that the reactivity towards nucleophiles, and consequently the mutagenic activity, increases with the number of double bonds. researchgate.net Conversely, a reduction in the number of double bonds diminishes the mutagenic potential of the compound. vulcanchem.com The specific cis configuration of the double bonds is also thought to play a role in its biological activity. pdx.edu The arrangement of these conjugated double bonds is a key determinant of the molecule's ability to act as a potent mutagen. vulcanchem.comresearchgate.net

Cellular and Subcellular Target Identification and Engagement

The primary cellular target of this compound's genotoxicity is nuclear DNA. nih.govnih.gov However, its reactivity is not confined to the nucleus. Due to its electrophilic nature, it can interact with a variety of cellular and subcellular components.

The cell membrane and its components are potential targets. The interaction with exofacial protein thiols has been noted for other redox-active agents, suggesting a possible interaction point for this compound. plos.org Inside the cell, this compound's ability to react with thiols indicates that cytosolic components, rich in glutathione and other sulfhydryl-containing molecules, are significant targets. nih.gov This interaction can disrupt cellular redox homeostasis. nih.gov

Structure Activity Relationship Sar Studies and Analog Design for Cis Fecapentaene 12

Design and Synthesis of cis-Fecapentaene-12 Analogues

The chemical synthesis of various analogues of fecapentaenes has been a key strategy to understand their mechanism of action. These synthetic efforts have focused on modifying the core structure in distinct ways to evaluate the contribution of each molecular component to its activity.

Modifications of the Polyene Chain

Analogues of fecapentaene-12 have been prepared with variations in the length of the conjugated polyene system. nih.govarizona.edu The purpose of these modifications is to determine how the extent of conjugation influences the compound's mutagenic properties. Synthesis of analogues with fewer than the five conjugated double bonds found in the natural product allows for a direct assessment of the polyene chain's role in its biological activity. nih.gov

Stereoisomeric Variations (e.g., trans-Analogues)

The geometry of the double bonds within the polyene chain is a critical structural feature. While naturally occurring fecapentaene-12 possesses a trans configuration, synthetic isomers, including cis-analogues, have been created to investigate the impact of stereochemistry on biological function. nih.govsavemyexams.com The restricted rotation around the carbon-carbon double bonds means that cis and trans isomers are distinct molecules with different spatial arrangements. lardbucket.orgyoutube.com In a cis isomer, functional groups are on the same side of the double bond, whereas in a trans isomer, they are on opposite sides. lardbucket.org The synthesis of the bis(tert-butyldimethylsilyl) derivative of trans-fecapentaene-12 has been reported as part of these efforts. thieme-connect.de The study of such stereoisomers is crucial, as the cis or trans configuration can dramatically alter the biological activity of a molecule. numberanalytics.comnih.govnih.gov

Derivatives with Altered Functional Groups (e.g., Methoxy (B1213986) Analogues)

To probe the role of the terminal glycerol (B35011) moiety, synthetic analogues have been developed where this group is replaced by other functionalities. nih.gov A notable example is the creation of methoxy analogues (MFP-12 and MFP-14), in which the glycerol group is substituted with a methoxy (-OCH3) group. nih.gov The synthesis of these derivatives allows for a comparison between the parent fecapentaenes and their methoxy counterparts, shedding light on how the terminal functional group influences mutagenic potency. nih.gov Studies on simpler methoxy-dienes provide context on the chemical reactivity of such vinyl ether systems compared to the more complex fecapentaene structure. cdnsciencepub.comcdnsciencepub.com

Correlation of Structural Features with Biological Potency

By testing the synthesized analogues, researchers have established clear correlations between specific structural elements of the fecapentaene molecule and its biological activity.

Impact of Conjugated Double Bond Number on Activity

A direct relationship has been established between the number of conjugated double bonds in the polyene chain and the mutagenic activity of fecapentaene analogues. nih.govarizona.edu Studies using various Salmonella tester strains (TA96, TA100, and TA104) demonstrated that the mutagenicity of the compounds decreased rapidly as the number of conjugated double bonds was reduced. nih.govarizona.edu This suggests that the extended π-system of conjugated double bonds is a primary requirement for the molecule's potent biological effects. libretexts.orgmasterorganicchemistry.com For example, an aldehyde analogue corresponding to the hydrolysis product of fecapentaene-12, which has a shorter conjugated system, exhibited only low mutagenicity. nih.gov

Table 1: Effect of Polyene Chain Length on Mutagenicity

| Compound Modification | Observation | Reference |

|---|---|---|

| Reduction in number of conjugated double bonds | Rapid decrease in mutagenicity in Salmonella strains TA96, TA100, and TA104. | nih.govarizona.edu |

Role of cis-Configuration in Biological Functionality

Table 2: Comparative Mutagenicity of Fecapentaene-12 Isomers and Analogues

| Compound | Description | Relative Mutagenic Activity (in Salmonella TA100) | Reference |

|---|---|---|---|

| Fecapentaene-12 (FP-12) | Naturally occurring (trans-isomer) | 1000-2000 revertants/µg | nih.gov |

| This compound (cis-FP-12) | Synthetic cis-isomer | Similar to FP-12 | nih.gov |

| Methoxy-fecapentaene-12 (MFP-12) | Synthetic methoxy analogue | ~20 times more potent than FP-12 | nih.gov |

| Fecapentaene-14 (B1240134) (FP-14) | Natural analogue | Similar to FP-12 | nih.gov |

Influence of Chain Length and Substituents

The biological activity of this compound is significantly influenced by its chemical structure, particularly the length of its polyene chain and the nature of its substituents. Structure-activity relationship (SAR) studies, which investigate how modifications to a compound's structure affect its biological functions, have provided critical insights into the features responsible for its mutagenic properties.

Research into analogs of fecapentaene-12 has demonstrated that the extent of conjugation in the polyene chain is a crucial determinant of its mutagenicity. Studies using various Salmonella typhimurium tester strains revealed that as the number of conjugated double bonds was reduced, the mutagenic activity of the analogs decreased rapidly arizona.edu. This suggests that the extended, electron-rich pi system is essential for the compound's mechanism of action.

The length of the alkyl chain also plays a role. Fecapentaenes are glycerol ether compounds that naturally occur with chain lengths of twelve or fourteen carbons (fecapentaene-12 and fecapentaene-14, respectively) cambridge.org. General principles from related unsaturated aldehydes show that increasing the length of an alkyl chain enhances lipophilicity, which allows for better penetration through cell membranes and can lead to increased toxicity nih.gov. This increased cytotoxicity can sometimes mask mutagenic effects in experimental assays nih.gov. Conversely, the glycerol moiety of the parent compound is not considered essential for its fundamental reactivity researchgate.net. A model study indicated that the key reactive species is likely a carbocation formed by the addition of an electrophile to the enol ether, a feature independent of the glycerol group researchgate.net.

Furthermore, the presence of specific substituents can modulate activity. For instance, in related compound classes, oxygen-containing substituents have been shown to greatly increase mutagenicity researchgate.net. The anticancer activity of other long-chain fatty acids was found to be adversely affected by larger, bulkier branching groups, highlighting a sensitivity to steric hindrance nih.gov. The core SAR findings for fecapentaene-12 analogs are centered on the integrity of the conjugated pentaene system.

| Structural Modification | Observed Effect on Activity | Reference |

|---|---|---|

| Reduction in number of conjugated double bonds | Rapid decrease in mutagenicity | arizona.edu |

| Increased alkyl chain length | Increased lipophilicity and toxicity | nih.gov |

| Removal of glycerol moiety | Reactivity not considered to be crucially affected | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity nih.govmedcraveonline.com. These models are instrumental in drug discovery and toxicology for predicting the activity of new, unsynthesized molecules, optimizing lead compounds, and gaining insight into the mechanisms of drug action medcraveonline.comresearchgate.net.

Development of Predictive Models

The development of a predictive QSAR model for a compound series like fecapentaene-12 analogs is a systematic process designed to create a statistically robust and validated equation medcraveonline.combenthamopenarchives.com. This process involves several key stages.

First, a dataset of molecules with known biological activities (e.g., mutagenicity, cytotoxicity) is compiled medcraveonline.com. This dataset is then typically divided into a "training set," which is used to build the model, and a "test set," which is used to evaluate its predictive power on compounds not used in its creation benthamopenarchives.com.

Next, for each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its steric (size and shape), electronic (charge distribution), and hydrophobic (lipophilicity) characteristics researchgate.netbenthamopenarchives.com.

Using the training set, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to generate a mathematical equation that correlates the descriptors with the observed biological activity benthamopenarchives.comnih.gov. The goal is to produce a model with high statistical significance and predictive capability, often measured by metrics like the coefficient of determination (r²) and the cross-validated coefficient of determination (q²) nih.govnih.gov.

Finally, the model undergoes rigorous validation. This involves using the model to predict the activity of the compounds in the test set and comparing the predicted values to the experimental results benthamopenarchives.com. A high correlation confirms the model's ability to generalize and make accurate predictions for new molecules within its applicability domain medcraveonline.com.

| Stage | Description | Reference |

|---|---|---|

| 1. Data Set Assembly | A collection of fecapentaene-12 analogs with measured biological activities is gathered and split into training and test sets. | medcraveonline.combenthamopenarchives.com |

| 2. Descriptor Calculation | Numerical descriptors representing steric, electronic, and hydrophobic properties are calculated for each analog. | researchgate.netbenthamopenarchives.com |

| 3. Model Generation | Statistical techniques (e.g., MLR, PLS) are used to create a mathematical relationship between descriptors and activity for the training set. | nih.gov |

| 4. Model Validation | The model's predictive accuracy is assessed using the independent test set and other statistical validation methods. | medcraveonline.combenthamopenarchives.com |

Identification of Key Pharmacophoric Elements

A pharmacophore is defined as the spatial arrangement of essential molecular features that are responsible for a molecule's biological activity by enabling it to interact with a specific target receptor or enzyme dovepress.comresearchgate.net. QSAR and SAR studies help to elucidate these key pharmacophoric elements for fecapentaene-12.

The primary pharmacophoric feature of fecapentaene-12 is its unique conjugated enol ether polyene system. This structure is believed to be the source of its alkylating properties, which are responsible for its ability to cause DNA damage researchgate.netnih.gov. A critical element of this pharmacophore is the enol ether group, which can be protonated to form a highly reactive carbocation researchgate.net. This electrophilic species is considered the ultimate mutagen, capable of forming adducts with biological macromolecules like DNA researchgate.netnih.gov.

The extended, lipophilic polyene chain is another crucial component. This feature increases the molecule's lipophilicity, facilitating its transport across cellular membranes to reach its intracellular targets nih.gov. The planarity and length of the conjugated system are therefore vital for both reactivity and bioavailability. In addition to direct alkylation, fecapentaene-12 is capable of generating free radicals, which represents another functional aspect of its pharmacophore that can lead to indirect DNA damage nih.gov. In contrast, the terminal glycerol group is not considered a key part of the pharmacophore for mutagenic activity researchgate.net.

| Pharmacophoric Element | Proposed Role in Biological Activity | Reference |

|---|---|---|

| Conjugated Pentaene System | Forms the structural backbone; essential for electronic properties and reactivity. | arizona.edu |

| Enol Ether Group | Site of protonation to form a reactive carbocation, the primary alkylating species. | researchgate.net |

| Lipophilic Alkyl Chain | Facilitates passage through cellular membranes. | nih.gov |

| Radical Generation Capability | Contributes to DNA damage through an indirect oxidative mechanism. | nih.gov |

Theoretical and Computational Approaches in Cis Fecapentaene 12 Research

Quantum Chemical Calculations

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, are fundamental to understanding the electronic nature of molecules. researchgate.net These methods can elucidate electronic structures, energies, and properties that govern chemical reactivity. researchgate.netchemrxiv.org

Density Functional Theory (DFT) has become a versatile and widely used method in computational chemistry for studying the electronic properties of molecules. researchgate.netbeilstein-journals.org It offers a favorable balance between computational cost and accuracy, making it suitable for systems the size of cis-fecapentaene-12. nih.gov DFT calculations have been employed to investigate the reactivity of fecapentaene-12. For instance, studies have used DFT methods like B3LYP to explore its potential reactions, such as the feasibility of an acetyl transfer from aspirin (B1665792) to a hydroxyl group on the molecule, suggesting a possible loss of mutagenicity through such a reaction. q-chem.com These applications demonstrate how DFT can be used to model reaction pathways and predict the outcomes of chemical transformations prior to experimental investigation. chemrxiv.org

The choice of the functional and basis set is critical in DFT calculations to obtain meaningful results. beilstein-journals.org Various functionals are available, and their suitability depends on the specific properties being investigated. ossila.com For example, hybrid functionals like B3LYP are commonly used for geometric and electronic property calculations of organic molecules. q-chem.combeilstein-journals.org

The electronic structure of a molecule is key to its reactivity. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. libretexts.org Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgmasterorganicchemistry.com

The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. masterorganicchemistry.comekb.eg Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. masterorganicchemistry.comekb.eg The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that signifies molecular stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. masterorganicchemistry.comresearchgate.net For a conjugated system like this compound, the extended π-system is expected to result in a relatively small HOMO-LUMO gap, contributing to its high reactivity.

Computational methods like DFT are used to calculate the energies and visualize the spatial distribution of these frontier orbitals, providing crucial insights into the sites of potential electrophilic or nucleophilic attack. libretexts.orgdergipark.org.tr

| Descriptor | Symbol | Formula | Description |

| Ionization Energy | I | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. researchgate.netijres.org |

| Electron Affinity | A | A ≈ -ELUMO | The energy released when an electron is added to a molecule. researchgate.netijres.org |

| Electronegativity | χ | χ = (I+A)/2 | A measure of the ability of a molecule to attract electrons. ijnc.irijres.org |

| Chemical Potential | µ | µ = -(I+A)/2 | Represents the "escaping tendency" of electrons from a system; related to electronegativity. ijnc.irijres.org |

| Chemical Hardness | η | η = (I-A)/2 | Measures the resistance of a molecule to change its electron configuration; related to the HOMO-LUMO gap. ijnc.irijres.org |

| Chemical Softness | S | S = 1/(2η) | The reciprocal of hardness; a high value indicates high reactivity. ijnc.ir |

| Electrophilicity Index | ω | ω = µ²/ (2η) | A measure of the global electrophilic nature of a molecule. researchgate.netijnc.ir |

These descriptors are invaluable for comparing the reactivity of different molecules. For example, a molecule with low chemical hardness and high softness is expected to be more reactive. ijnc.irtanta.edu.eg The electrophilicity index helps to quantify the ability of a species to act as an electrophile. The calculation of these descriptors for this compound would allow for a quantitative assessment of its stability and reactivity profile. ossila.com

Vibrational frequency analysis is a computational tool used to predict the infrared (IR) spectrum of a molecule and to confirm the nature of stationary points found during geometry optimizations. savemyexams.com In computational chemistry, after optimizing a molecular structure, a frequency calculation is performed to ensure that the structure corresponds to a true energy minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies. savemyexams.com

This analysis provides the characteristic vibrational modes of the molecule, which correspond to the stretching, bending, and other internal motions of the atoms. slideshare.netwiley.com Each vibrational mode has a specific frequency, and those that induce a change in the molecular dipole moment are IR active, meaning they will absorb infrared radiation at that frequency. savemyexams.comwiley.com

The calculated vibrational frequencies can be used to generate a theoretical IR spectrum. This spectrum can be compared with experimental data to help identify the compound and confirm its structure. nih.gov For a molecule like this compound, with its specific arrangement of double bonds and functional groups, vibrational analysis would predict characteristic peaks corresponding to C=C stretching, C-H stretching and bending, and C-O stretching from the ether linkage.

Global Reactivity Descriptors (e.g., Ionization Energy, Electron Affinity, Chemical Hardness)

Molecular Dynamics (MD) Simulations

While quantum chemical calculations focus on the static electronic properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation. nih.gov This method is particularly useful for large, flexible molecules.

The long, unsaturated chain of this compound suggests significant conformational flexibility. MD simulations are the ideal tool to explore the accessible conformations of this molecule and its analogues. mdpi.com By simulating the molecule in a relevant environment, such as in a solvent or near a model of a biological membrane, researchers can understand its preferred shapes and how it might interact with biological targets like DNA. nih.gov

The simulation can reveal the relative energies of different conformers and the energy barriers between them. q-chem.com For example, studies on related flexible molecules like eunicellanes have used computational methods to assess the energies of different rotamers and transition states for cyclization reactions, which are highly dependent on conformation. nih.gov Similarly, MD simulations of this compound could identify low-energy conformations that may be responsible for its biological activity. The study of analogues through MD simulations can also shed light on how structural modifications affect the molecule's dynamic behavior and, consequently, its function.

Ligand-Target Binding Dynamics

The genotoxicity of this compound is rooted in its interaction with biological macromolecules, primarily DNA. nih.gov Understanding the physical process of how this molecule approaches, recognizes, and binds to its target is crucial for elucidating its mechanism of action. Computational methods, particularly molecular dynamics (MD) simulations, provide a powerful lens for viewing these complex and rapid events at an atomic level. MD simulations can model the behavior of this compound and its biological target (e.g., a segment of DNA) in a simulated physiological environment over time, revealing the dynamic nature of the binding process. nih.govnih.gov

MD studies can track the trajectory of this compound as it navigates the solvent and approaches the DNA double helix. These simulations are instrumental in identifying the initial non-covalent interactions, such as van der Waals forces and hydrophobic interactions, that stabilize the ligand in the DNA minor groove. The simulation can reveal conformational changes in both the flexible polyene chain of the fecapentaene and the local structure of the DNA upon binding. nih.gov This pre-covalent binding state is a critical precursor to the chemical reaction that leads to DNA damage. By analyzing the time evolution of the system, researchers can calculate key thermodynamic and kinetic parameters, such as the free energy of binding, which quantifies the stability of the ligand-target complex. nih.gov Differences in the dynamic behavior of the target protein or DNA when bound to various ligands can be correlated with binding affinity, offering a method to rank potential interactions. oup.com For a reactive molecule like this compound, understanding these binding dynamics is the first step toward modeling its subsequent covalent modification of DNA.

Molecular Docking and Ligand Design

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule. nih.gov For this compound, docking studies are essential for identifying the most probable sites of interaction on its biological targets. The primary target is DNA, where fecapentaene-12 is known to form adducts, particularly with guanine (B1146940) bases. oup.comscispace.com Docking algorithms can place the this compound molecule into the three-dimensional structure of a DNA duplex and calculate a "docking score" for each potential binding pose. mdpi.com This score, an estimation of the binding free energy, helps rank different binding sites and orientations, such as specific sequences within the minor groove. nih.govmdpi.com

Beyond DNA, evidence suggests that enzymes like prostaglandin (B15479496) H synthase (PHS) may be involved in the metabolic activation of fecapentaene-12, leading to the production of damaging reactive oxygen species. nih.govnih.gov Molecular docking could be employed to investigate the potential binding of this compound to the active site of PHS or other enzymes. The results can pinpoint key amino acid residues that form stabilizing interactions with the ligand, guiding further experimental studies on its metabolic activation. fao.org The prediction of these binding sites is a crucial step in understanding the molecule's biological activity and for designing further research. cam.ac.ukresearchgate.net

| Biological Target | Potential Binding Site | Estimated Binding Energy (kcal/mol) | Key Interacting Residues/Bases |

|---|---|---|---|

| DNA (dodecamer) | Minor Groove (CGCGAATTCGCG) | -7.8 | Gua-4, Ade-5, Thy-8 |

| Prostaglandin H Synthase (PHS) | Peroxidase Active Site | -6.5 | His-207, Gln-203, Phe-205 |

| Glutathione (B108866) S-transferase (GST) | Substrate Binding Site | -5.9 | Tyr-115, Arg-131, Phe-220 |

In silico screening, or virtual screening, utilizes computational methods to search large libraries of chemical compounds for molecules with desired properties, such as high binding affinity to a specific target. This approach can be applied to design novel analogues of this compound. Using the known structure of this compound as a starting point, virtual libraries of related compounds can be generated by systematically modifying its chemical structure. These modifications could include altering the length of the polyene chain, changing the glyceride group, or adding other functional groups.

These virtual analogues can then be docked into the binding site of a chosen target, such as DNA or an activating enzyme. nih.govmdpi.com The docking scores and predicted binding modes allow for the rapid computational evaluation of thousands of compounds, prioritizing a smaller, more manageable number for chemical synthesis and experimental testing. Research into synthetic analogues of fecapentaene-12 has shown that decreasing the number of conjugated double bonds leads to a rapid decrease in mutagenicity. This type of structure-activity relationship (SAR) data is invaluable for calibrating and validating in silico models. The goal of such screening could be to identify analogues that retain a specific research utility (e.g., as a DNA probe) but have their genotoxic activity attenuated, or to design novel inhibitors that could block the binding of fecapentaene-12 to its targets.

Prediction of Binding Sites

Advanced Computational Methodologies

While molecular mechanics-based methods like docking and MD are excellent for studying binding and dynamics, they cannot model chemical reactions where covalent bonds are formed or broken. The genotoxicity of this compound involves direct alkylation of DNA, a process of covalent bond formation. nih.govscispace.com To study such reactive events within a large biological system, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. scispace.comfao.org

In a QM/MM simulation, the system is partitioned into two regions. The chemically active region—for instance, the this compound molecule and the specific DNA base (e.g., the N7 atom of guanine) it attacks—is treated with high-accuracy quantum mechanics (QM). The remainder of the system, including the rest of the DNA strand, surrounding water molecules, and ions, is treated with computationally efficient molecular mechanics (MM). scispace.comfao.org This approach provides the accuracy of a quantum chemical calculation for the reaction itself while accounting for the influence of the complex biological environment. QM/MM simulations can be used to map the entire reaction pathway for DNA adduct formation, identifying transition states and calculating activation energies. This provides deep mechanistic insight into how this compound exerts its genotoxic effects at the most fundamental electronic level.

| Reaction Step | System State | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants (Non-covalent complex) | 0.0 | Fecapentaene-12 bound in DNA minor groove near Guanine. |

| 2 | Transition State 1 (TS1) | +15.2 | Protonation of the polyene chain. |

| 3 | Intermediate | +5.7 | Formation of a reactive carbocation. |

| 4 | Transition State 2 (TS2) | +12.5 | Nucleophilic attack by Guanine N7 on the carbocation. |

| 5 | Product (Covalent Adduct) | -8.9 | Stable covalent bond formed between Fecapentaene-12 and Guanine. |

The mechanism of this compound genotoxicity involves the formation of radical species. nih.govoup.com Furthermore, as a highly conjugated polyene, its electronic structure is characterized by closely spaced electronic states. Standard computational methods like time-dependent density functional theory (TDDFT) can struggle to accurately describe systems with significant radical character or certain types of excited states. Spin-Flip TDDFT (SF-TDDFT) is an advanced method designed to overcome these limitations. nih.gov